

Application Notes and Protocols for hGAPDH-IN-1 in Cell Culture

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Compound of Interest

Compound Name: hGAPDH-IN-1

Cat. No.: B12397095

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Introduction

hGAPDH-IN-1 is a potent and specific covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key enzyme in the glycolytic pathway.[1] As a 3-bromo-4,5-dihydroisoxazole derivative, **hGAPDH-IN-1** represents a class of compounds that irreversibly bind to GAPDH, leading to the inhibition of its enzymatic activity.[1] Cancer cells, often exhibiting a high rate of glycolysis (the Warburg effect), are particularly vulnerable to the disruption of this metabolic pathway, making GAPDH an attractive target for anticancer therapies.[2][3] Inhibition of GAPDH by **hGAPDH-IN-1** and similar compounds has been shown to suppress cancer cell proliferation, induce cell cycle arrest, and trigger apoptotic cell death in various cancer cell lines, particularly in pancreatic and breast cancer.[2] These application notes provide detailed protocols for the use of **hGAPDH-IN-1** in cell culture experiments to evaluate its anti-cancer effects.

Mechanism of Action

hGAPDH-IN-1 acts as a covalent inhibitor, forming an irreversible bond with the GAPDH enzyme. This covalent modification disrupts the enzyme's catalytic function, which is crucial for the sixth step of glycolysis: the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. By inhibiting GAPDH, **hGAPDH-IN-1** effectively blocks the glycolytic flux, leading to a reduction in ATP production and a disruption of the cell's energy supply. This

energy crisis can trigger downstream signaling events that halt cell proliferation and initiate programmed cell death, or apoptosis.

Data Presentation

Table 1: In Vitro Efficacy of hGAPDH-IN-1 and Related Compounds

Compound Class	Cell Line(s)	Assay	Concentration	Incubation Time	Observed Effect
3-bromo-4,5-dihydroisoxazole derivative (spirocyclic compound 11)	Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2)	Cell Proliferation	1-100 μ M	48 h	Significant, concentration-dependent inhibition of cell proliferation.
3-bromo-4,5-dihydroisoxazole derivative (spirocyclic compound 11)	Recombinant hGAPDH	Enzyme Inhibition	10 μ M	48 h	Full inhibition of recombinant hGAPDH.
3-bromo-isoxazoline derivatives (AXP-3009, AXP-3019)	PANC-1, MIA PaCa-2	GAPDH Activity	1-100 μ M	48 h	Significant inhibition of intracellular GAPDH activity.
3-bromo-isoxazoline derivatives (AXP-3009, AXP-3019)	PANC-1, MIA PaCa-2	Apoptosis Assay (Annexin V/FITC)	10 μ M	48 h	Enhanced binding with annexin V, indicating increased apoptosis.
GAPDH inhibitor (DC-5163)	Breast cancer cell lines (MCF-7, MDA-MB-231, BT549)	Cell Viability (CCK8)	Various concentrations	24, 48, 72 h	Dose- and time-dependent inhibition of cell viability.
GAPDH inhibitor (DC-5163)	Breast cancer cell lines	Apoptosis Assay (Annexin V-FITC/PI)	Various concentrations	48 h	Increased percentage of early and late

apoptotic
cells.

Experimental Protocols

Protocol 1: Cell Viability Assay (WST-8 or MTT Assay)

This protocol is designed to assess the effect of **hGAPDH-IN-1** on the viability and proliferation of cancer cells.

Materials:

- Cancer cell line of interest (e.g., PANC-1, MIA PaCa-2, MCF-7)
- Complete cell culture medium
- **hGAPDH-IN-1**
- DMSO (vehicle control)
- 96-well plates
- WST-8 or MTT reagent
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μ L of complete medium. Incubate overnight to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of **hGAPDH-IN-1** in complete medium. A suggested starting concentration range is 0.1 μ M to 100 μ M. Add 100 μ L of the diluted compound or vehicle control (DMSO) to the respective wells.
- **Incubation:** Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
- **Viability Assessment:**

- For WST-8 Assay: Add 10 μ L of WST-8 reagent to each well and incubate for 1-4 hours.
- For MTT Assay: Add 10 μ L of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 μ L of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight.
- Data Acquisition: Measure the absorbance at the appropriate wavelength (450 nm for WST-8, 570 nm for MTT) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis for Target Engagement and Apoptosis Markers

This protocol is used to confirm the inhibition of GAPDH and to detect markers of apoptosis.

Materials:

- Treated and untreated cell lysates
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-GAPDH, anti-cleaved PARP, anti-cleaved Caspase-3)
- HRP-conjugated secondary antibodies
- ECL detection reagent
- Chemiluminescence imaging system

Procedure:

- **Cell Lysis:** After treatment with **hGAPDH-IN-1** for the desired time (e.g., 48 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Transfer:** Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** After further washes, apply the ECL reagent and visualize the protein bands using a chemiluminescence imager.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with **hGAPDH-IN-1**.

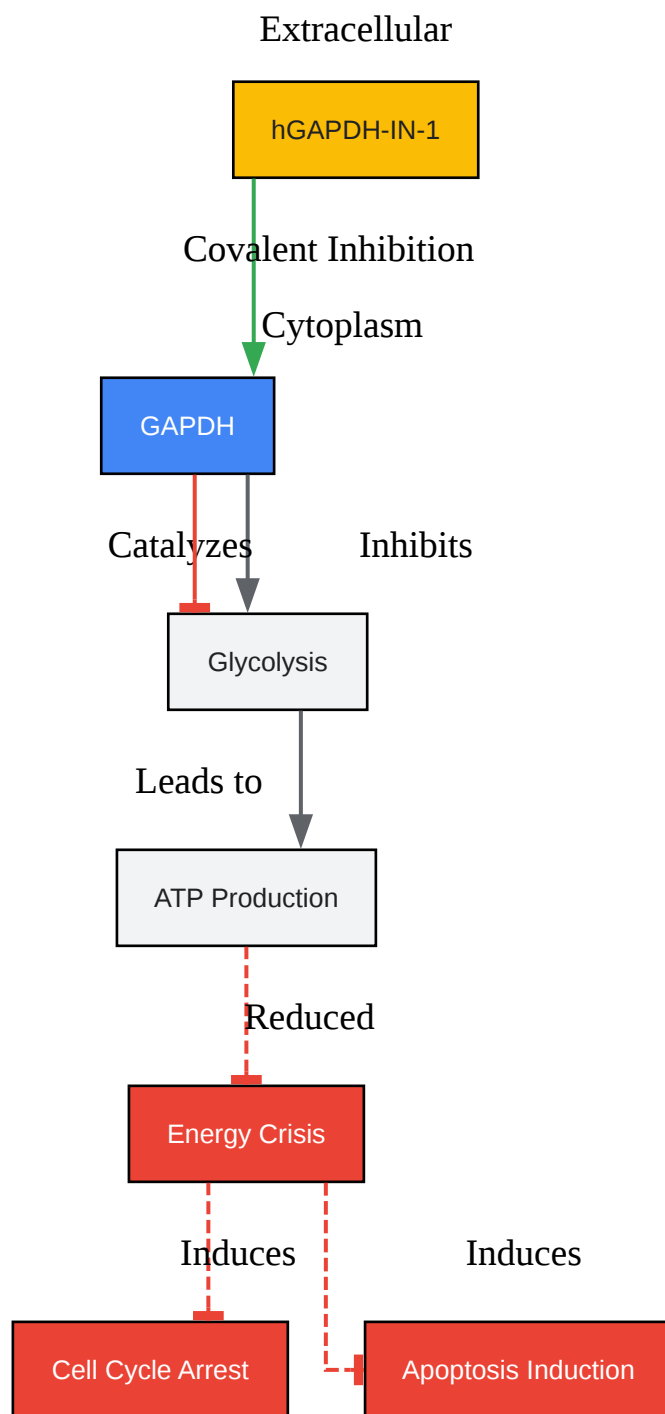
Materials:

- Treated and untreated cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
- Flow cytometer

Procedure:

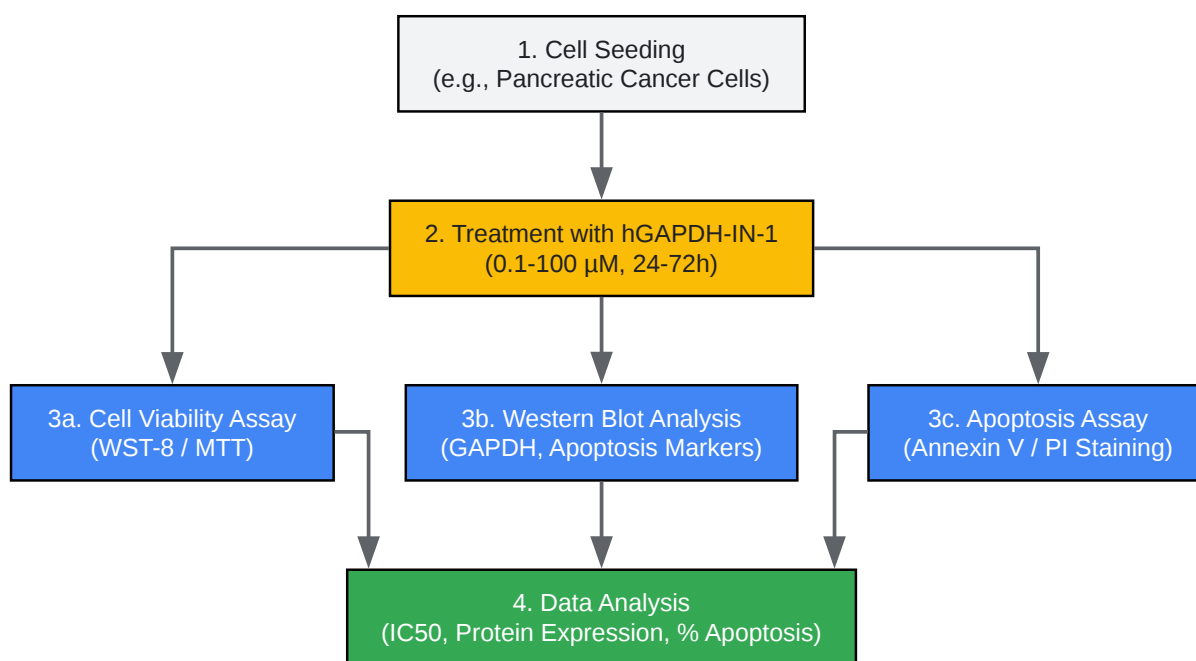
- **Cell Treatment:** Seed cells in 6-well or 12-well plates and treat with various concentrations of **hGAPDH-IN-1** for 48 hours.
- **Cell Harvesting:** Collect both adherent and floating cells. Wash the cells with cold PBS.
- **Staining:** Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer within one hour.
- **Data Analysis:** Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualization of Signaling Pathways and Workflows



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Caption: Mechanism of **hGAPDH-IN-1** induced cell death.



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